molecular formula C27H16ClF2NO3S B11695576 N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B11695576
M. Wt: 507.9 g/mol
InChI Key: XODYAFVIVCSPIC-UHFFFAOYSA-N
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Description

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes fluorophenoxy groups, a benzothiophene core, and a carboxamide functional group

Preparation Methods

The synthesis of N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in different applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and core structures, which can lead to differences in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C27H16ClF2NO3S

Molecular Weight

507.9 g/mol

IUPAC Name

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C27H16ClF2NO3S/c28-25-23-3-1-2-4-24(23)35-26(25)27(32)31-18-13-21(33-19-9-5-16(29)6-10-19)15-22(14-18)34-20-11-7-17(30)8-12-20/h1-15H,(H,31,32)

InChI Key

XODYAFVIVCSPIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)F)OC5=CC=C(C=C5)F)Cl

Origin of Product

United States

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